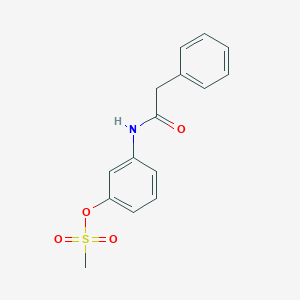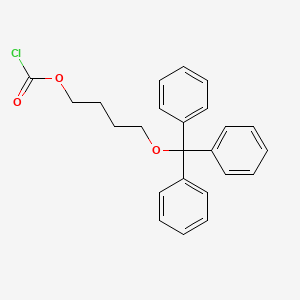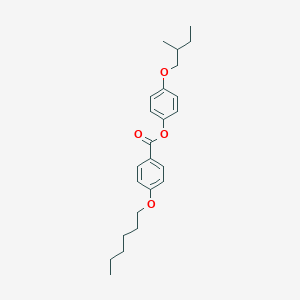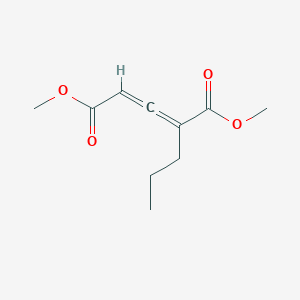
2-Phenylpropan-2-yl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropan-2-yl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a propan-2-yl moiety, which is further connected to a 3-oxobutanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-phenylpropan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenylpropan-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 2-Phenylpropan-2-yl 3-oxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding alcohol and acid. The phenyl group can interact with aromatic receptors, while the oxobutanoate moiety can participate in keto-enol tautomerism, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-Phenylpropan-2-yl 3-oxobutanoate can be compared with similar compounds such as:
Ethyl 3-oxobutanoate:
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl ester group.
2-Phenylpropan-2-yl acetate: Similar structure but with an acetate group instead of the 3-oxobutanoate group.
The uniqueness of this compound lies in its combination of the phenyl group and the 3-oxobutanoate moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
91328-34-6 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-phenylpropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)9-12(15)16-13(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
GMWRLZCGZFSPCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)



![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
